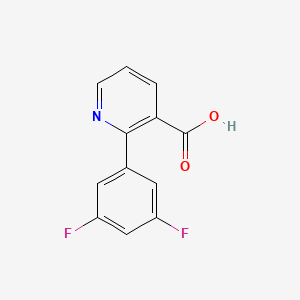

2-(3,5-Difluorophenyl)nicotinic acid

Description

Evolution of Nicotinic Acid Derivatives in Medicinal and Materials Chemistry

Nicotinic acid, also known as niacin or vitamin B3, was first identified through the study of pellagra, a disease caused by its deficiency. news-medical.netyoutube.com Its journey from a simple vitamin to a versatile chemical scaffold is a testament to its rich chemical potential. Initially synthesized in 1867 by the oxidation of nicotine (B1678760), its biological significance was not fully appreciated until the early 20th century. news-medical.netwikipedia.org Beyond its vital role as a vitamin, nicotinic acid gained prominence in medicinal chemistry as a broad-spectrum lipid-lowering agent. nih.gov This discovery spurred extensive research into its derivatives to enhance efficacy and mitigate side effects. chemistryjournal.netresearchgate.net

Over the decades, the nicotinic acid framework has proven to be a privileged structure in drug discovery, yielding derivatives with a wide array of pharmacological activities, including:

Analgesic and anti-inflammatory chemistryjournal.netresearchgate.net

Antimicrobial and antifungal researcher.lifenih.gov

Antitubercular chemistryjournal.netresearchgate.net

Antihyperlipidemic nih.gov

The applications of nicotinic acid derivatives are not confined to medicine. In materials chemistry, these compounds are utilized as building blocks for polymers and as industrial chemicals. researcher.life Their unique electronic and structural properties make them valuable in the development of novel materials with specific functions.

Significance of Fluorine Substitution in Aromatic Systems for Bioactive Molecules

The introduction of fluorine into organic molecules is a powerful and widely adopted strategy in medicinal chemistry. tandfonline.com The unique properties of the fluorine atom can profoundly influence the physicochemical and biological characteristics of a parent compound. benthamscience.comresearchgate.net With a van der Waals radius comparable to that of hydrogen, fluorine can often be substituted for hydrogen with minimal steric disruption. tandfonline.com However, its high electronegativity, the strongest of all elements, imparts significant changes to the electronic environment of the molecule. tandfonline.combenthamscience.com

Key effects of fluorine substitution in aromatic systems include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by enzymes. This can increase the half-life and bioavailability of a drug. tandfonline.comnih.gov

Increased Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and electrostatic interactions, thereby enhancing the binding affinity and potency of a molecule. tandfonline.comresearchgate.net

Modulation of Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. benthamscience.comnih.gov The effect, however, can be context-dependent. mdpi.com

Alteration of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and affecting its solubility and receptor interactions. researchgate.net

These strategic modifications have led to a significant number of successful fluorinated pharmaceuticals. nih.govnih.gov

| Property Modified | Effect of Fluorine | Consequence for Bioactive Molecules | References |

|---|---|---|---|

| Metabolic Stability | Increases C-X bond strength (C-F vs. C-H) | Blocks metabolic oxidation, prolongs drug half-life. | tandfonline.comnih.gov |

| Binding Affinity | Alters electronic distribution, enables new interactions (e.g., hydrogen bonds). | Can increase potency and selectivity for the target receptor. | tandfonline.comresearchgate.net |

| Lipophilicity | Generally increases lipophilicity. | Can enhance membrane permeability and absorption. | benthamscience.comnih.gov |

| Acidity/Basicity (pKa) | Lowers pKa of nearby functional groups due to inductive effects. | Alters ionization state, affecting solubility and receptor binding. | researchgate.net |

Contextualization of 2-(3,5-Difluorophenyl)nicotinic Acid within Fluorinated Nicotinic Acid Scaffolds

The compound 2-(3,5-Difluorophenyl)nicotinic acid is a specific example of a 2-aryl-nicotinic acid derivative. This class of compounds has been investigated for various biological activities, including analgesic and anti-inflammatory properties. chemistryjournal.netresearchgate.net The structure combines the established nicotinic acid core with a difluorinated phenyl ring at the 2-position.

Current Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound

While the constituent parts of 2-(3,5-Difluorophenyl)nicotinic acid—the nicotinic acid scaffold and fluorinated aromatic rings—are well-studied, specific research on this exact compound is less prevalent in publicly accessible literature. It is often listed as a chemical intermediate or building block available from commercial suppliers, suggesting its use in proprietary drug discovery programs or as a precursor for more complex molecules. bldpharm.comchemuniverse.com For instance, related structures are mentioned in patents as intermediates for the synthesis of more complex chemical entities. google.com

The primary knowledge gap lies in the specific biological activities and potential applications of 2-(3,5-Difluorophenyl)nicotinic acid itself. While one can extrapolate potential activities based on the broader class of 2-aryl-nicotinic acids and fluorinated compounds, detailed studies on its specific receptor binding profiles, enzyme inhibition, or material properties are not widely published.

Future research could focus on:

Systematic Biological Screening: Evaluating the compound against a wide range of biological targets to identify novel therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how the specific placement and number of fluorine atoms influence activity.

Materials Science Applications: Investigating its potential use in the synthesis of novel polymers or coordination complexes with unique electronic or photophysical properties.

Development of Novel Synthetic Methodologies: Exploring more efficient and scalable routes for its synthesis to facilitate broader research and application.

The exploration of such specifically substituted scaffolds is crucial for advancing the fields of medicinal and materials chemistry, offering the potential for new discoveries with precisely tuned properties.

| Research Area | Objective | Potential Impact |

|---|---|---|

| Biological Screening | Identify specific pharmacological activities (e.g., anti-inflammatory, antimicrobial). | Discovery of new lead compounds for drug development. |

| Structure-Activity Relationship (SAR) | Determine the influence of the difluorophenyl moiety on biological activity. | Rational design of more potent and selective analogs. |

| Materials Science | Explore its use as a building block for functional materials. | Development of new polymers or metal-organic frameworks. |

| Synthetic Chemistry | Develop more efficient and sustainable synthetic routes. | Increased accessibility for research and commercial use. |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-8-4-7(5-9(14)6-8)11-10(12(16)17)2-1-3-15-11/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLOIMIJIXDTOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680765 | |

| Record name | 2-(3,5-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225477-61-1 | |

| Record name | 2-(3,5-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,5 Difluorophenyl Nicotinic Acid and Analogues

Strategic Approaches to C-Arylation of Nicotinic Acid Systems

The introduction of an aryl group at the C-2 position of a nicotinic acid system is a key synthetic challenge. This is primarily achieved through modern cross-coupling chemistry, which allows for the direct formation of a carbon-carbon bond between the pyridine (B92270) and phenyl rings.

Palladium-Catalyzed Cross-Coupling Reactions

Among the most powerful and versatile methods for forming carbon-carbon bonds is the palladium-catalyzed cross-coupling reaction. researchgate.net The Suzuki-Miyaura coupling, in particular, has emerged as a highly effective method for the synthesis of biaryl compounds, including 2-arylnicotinic acids. libretexts.orgorganic-chemistry.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with a halide in the presence of a palladium catalyst and a base. libretexts.org

The Suzuki-Miyaura coupling is a cornerstone for the synthesis of 2-(3,5-Difluorophenyl)nicotinic acid. A common approach involves the reaction of a 2-halonicotinic acid derivative, such as methyl 2-chloronicotinate, with (3,5-difluorophenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. The general catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst.

A representative protocol for this transformation is detailed in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Methyl 2-chloronicotinate | (3,5-Difluorophenyl)boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 2-Bromonicotinic acid | (3,5-Difluorophenyl)boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 78 |

| Methyl 2-chloronicotinate | (3,5-Difluorophenyl)boronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 92 |

This table is a representative compilation based on typical Suzuki-Miyaura reaction conditions for similar substrates and is for illustrative purposes.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. google.com For the synthesis of fluorinated biaryls, electron-rich and bulky phosphine (B1218219) ligands, such as SPhos and XPhos, have been shown to be particularly effective in promoting the catalytic cycle. masterorganicchemistry.com The choice of base is also critical, with inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) often providing excellent results. masterorganicchemistry.com Solvent systems typically consist of a mixture of an organic solvent, such as toluene, dioxane, or dimethoxyethane (DME), and water to facilitate the dissolution of the inorganic base. researchgate.net Temperature also plays a significant role, with reactions often being heated to ensure a reasonable reaction rate. researchgate.net Machine learning and deep learning models are increasingly being used to optimize reaction conditions for Suzuki-Miyaura couplings, allowing for the rapid identification of high-yielding protocols. google.comgoogleapis.com

A key advantage of the Suzuki-Miyaura coupling is its high functional group tolerance, which allows for the synthesis of complex molecules without the need for extensive protecting group strategies. masterorganicchemistry.com The reaction is compatible with a wide range of functional groups, including esters, nitriles, and other halogen atoms. researchgate.net This is particularly important in the synthesis of fluorinated nicotinic acid derivatives, where the fluorine atoms on the phenyl ring and the carboxylic acid group on the pyridine ring must remain intact.

Regioselectivity is generally not a concern in this specific synthesis, as the coupling occurs at the predefined position of the halogen on the nicotinic acid starting material. However, in broader C-H arylation strategies for pyridines, regioselectivity can be a significant challenge. The electronic properties of the pyridine ring and the directing effects of substituents play a crucial role in determining the position of arylation. nih.govnih.gov For instance, electron-withdrawing groups can influence the acidity of C-H bonds and direct the palladium catalyst to specific positions. nih.govnih.gov

Condensation and Cyclization Routes for Substituted Nicotinic Acid Synthesis

While cross-coupling reactions are a dominant strategy, classical condensation and cyclization reactions offer alternative pathways to the nicotinic acid core. These methods build the pyridine ring from acyclic precursors.

The Bohlmann-Rahtz pyridine synthesis is a two-step process that generates substituted pyridines from the condensation of an enamine with an ethynylketone. rsc.orgresearchgate.net The reaction proceeds through an aminodiene intermediate, which undergoes thermal cyclodehydration to form the pyridine ring. researchgate.net Modifications to this method, such as the use of acid catalysts or microwave assistance, have been developed to improve yields and reaction conditions. researchgate.netnih.gov

The Hantzsch pyridine synthesis is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. google.comrsc.org This reaction initially produces a dihydropyridine, which is then oxidized to the corresponding pyridine. luxembourg-bio.com This method is highly versatile for the synthesis of various substituted pyridines. commonorganicchemistry.com

The Guareschi-Thorpe condensation provides a route to substituted pyridin-2-ones from the reaction of a β-keto ester with a cyanoacetamide derivative. youtube.comgoogle.com Recent advancements have focused on developing greener protocols for this reaction in aqueous media. masterorganicchemistry.comlibretexts.org

While these methods are powerful for constructing the pyridine skeleton, their application to the direct synthesis of 2-(3,5-Difluorophenyl)nicotinic acid would require specifically substituted precursors that might not be readily available.

Advanced Synthetic Transformations for Nicotinic Acid Functionalization

Once the 2-(3,5-Difluorophenyl)nicotinic acid scaffold is synthesized, it can undergo further transformations to generate a library of derivatives. These transformations can target the carboxylic acid group or the pyridine ring itself.

The carboxylic acid functionality is a versatile handle for various modifications. Esterification can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic conditions. libretexts.orgchemguide.co.ukathabascau.ca Alternatively, reaction with alkyl halides or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also yield esters. commonorganicchemistry.comAmide bond formation is another common transformation, typically carried out using a variety of coupling reagents that activate the carboxylic acid towards reaction with an amine. researchgate.netluxembourg-bio.comnih.gov

Decarboxylation of the nicotinic acid derivative can be achieved under specific conditions, such as heating with copper chromite, to yield the corresponding 2-(3,5-difluorophenyl)pyridine. nih.gov This can be a useful transformation for accessing analogues without the carboxylic acid group. Non-catalytic decarboxylation in high-temperature liquid water has also been reported for other pyridine carboxylic acids. google.compatsnap.com

Functionalization of the pyridine ring itself, beyond the initial C-arylation, can be more challenging due to the electron-deficient nature of the ring. However, direct C-H functionalization methods are an emerging area of research that could allow for the introduction of other substituents onto the pyridine core. nih.govrsc.org

Precursor Design and Rational Selection

The rational design of precursors is critical for the efficient synthesis of 2-(3,5-Difluorophenyl)nicotinic acid. This involves the careful selection of starting materials that are readily available and can be functionalized to facilitate the desired coupling reaction.

A common and effective strategy for the synthesis of 2-arylnicotinic acid derivatives involves the use of halogenated nicotinic acid starting materials. google.comgoogle.comchemistryjournal.net 2-Chloronicotinic acid is a frequently employed precursor due to the reactivity of the chlorine atom at the 2-position of the pyridine ring, which is activated towards nucleophilic substitution and cross-coupling reactions. chemistryjournal.net The presence of the carboxylic acid group can direct halogenation to specific positions on the pyridine ring. acs.org

The general approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between the 2-halonicotinic acid derivative and an appropriate boronic acid or ester. nih.gov The choice of halogen (Cl, Br, I) can influence the reaction conditions, with iodides and bromides generally being more reactive than chlorides. However, advancements in catalyst systems have made the use of more cost-effective chloro-derivatives increasingly feasible.

The 3,5-difluorophenyl group is typically introduced using a corresponding organoboron reagent, such as (3,5-difluorophenyl)boronic acid, in a cross-coupling reaction. The fluorine atoms on the phenyl ring can influence the electronic properties of the molecule, potentially enhancing its biological activity or modifying its physical properties. researchgate.netnih.gov The synthesis of this boronic acid itself starts from materials like 3,5-difluoroaniline (B1215098) or other appropriately substituted difluorobenzene derivatives.

Alternative methods for introducing the aryl moiety might include Stille coupling (using organotin reagents) or other transition-metal-catalyzed reactions, though the Suzuki-Miyaura coupling is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.

In some synthetic routes, particularly those targeting analogues for biological evaluation, nicotinic acid can be converted into nicotinic acid hydrazide derivatives. proquest.comnih.govresearchgate.netgoogle.compharmascholars.com This transformation is typically achieved by first converting the carboxylic acid to an ester or an acid chloride, which then reacts with hydrazine (B178648) hydrate. proquest.comnih.gov For instance, nicotinic acid can be treated with phosphorus pentachloride to form the acid chloride, which readily reacts with hydrazine. proquest.com These hydrazide intermediates can then be further modified, for example, by condensation with aldehydes or ketones to form Schiff bases, or they can be cyclized to form various heterocyclic systems like oxadiazoles (B1248032) or pyrazoles. proquest.com

While not a direct step in the synthesis of 2-(3,5-Difluorophenyl)nicotinic acid itself, the preparation of these hydrazide derivatives from nicotinic acid highlights a common functionalization pathway for this class of compounds. nih.govresearchgate.net

Yield Optimization and Reaction Pathway Analysis

Optimizing the yield of the cross-coupling reaction is a crucial aspect of the synthesis. Several factors can be systematically varied to improve the efficiency of the Suzuki-Miyaura coupling:

Catalyst System: The choice of palladium catalyst and ligand is paramount. Catalysts like Pd(dppf)Cl2 and Pd(PPh3)4 are commonly screened. nih.govresearchgate.net The ligand plays a critical role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

Base: A variety of bases, such as sodium carbonate, potassium carbonate, cesium carbonate, and phosphates, are used to activate the boronic acid. nih.govresearchgate.net The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: The choice of solvent is also important, with common options including toluene, dioxane, and mixtures of organic solvents with water. nih.gov The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (in the case of many Suzuki reactions).

Temperature and Reaction Time: These parameters are optimized to ensure complete reaction while minimizing the formation of side products.

Analysis of the reaction pathway often involves techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the progress of the reaction and identify any intermediates or byproducts. This information is vital for understanding the reaction mechanism and for troubleshooting any issues with yield or purity.

| Parameter | Options | Rationale |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | The electronic and steric properties of the catalyst and its ligands influence the efficiency of the catalytic cycle. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid for transmetalation. Its strength and solubility are key factors. |

| Solvent | Toluene, Dioxane, DMF, Toluene/Water mixtures | The solvent system must solubilize the reactants and facilitate the reaction. The addition of water can sometimes enhance the rate. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but can also lead to decomposition or side reactions. |

Spectroscopic and Crystallographic Characterization for Structural Confirmation

Once synthesized, the structure of 2-(3,5-Difluorophenyl)nicotinic acid must be rigorously confirmed using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. nih.govstackexchange.com The ¹H NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and the difluorophenyl rings, with their chemical shifts and coupling constants providing information about their relative positions. stackexchange.com ¹³C NMR will confirm the number and types of carbon atoms in the molecule. nih.gov ¹⁹F NMR can also be used to confirm the presence and environment of the fluorine atoms. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. omicsonline.orgthermofisher.comresearchgate.net Key vibrational bands would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretching vibrations. omicsonline.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps to confirm its identity. nih.govnih.govnist.govresearchgate.netmassbank.eu High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

| Technique | Information Obtained |

| ¹H NMR | Number and environment of protons, proton-proton coupling. |

| ¹³C NMR | Number and type of carbon atoms. |

| ¹⁹F NMR | Presence and chemical environment of fluorine atoms. |

| IR Spectroscopy | Presence of functional groups (e.g., -COOH, C-F). |

| Mass Spectrometry | Molecular weight and elemental composition (HRMS). |

| X-ray Diffraction | Three-dimensional molecular structure, bond lengths, and angles. |

Molecular Design and Structure Activity Relationship Sar Studies of 2 3,5 Difluorophenyl Nicotinic Acid Derivatives

Principles of Fluorine Incorporations in Bioactive Molecule Design

The incorporation of fluorine into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance various pharmaceutical properties. nih.gov The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. nih.gov

One of the primary reasons for introducing fluorine is to improve metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes. mdpi.com By strategically placing fluorine atoms at metabolically vulnerable positions, the rate of drug metabolism can be slowed, leading to a longer duration of action. mdpi.com

Fluorine can also play a crucial role in enhancing binding affinity to target proteins. It can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, thereby strengthening the ligand-receptor complex. nih.gov

Influence of Positional Isomerism on Molecular Function and Recognition

Positional isomerism, the differential placement of substituents on a molecular scaffold, can have a profound impact on the biological activity of a drug molecule. solubilityofthings.com Even subtle changes in the position of a functional group can significantly alter a molecule's shape, electronic distribution, and ability to interact with its biological target. solubilityofthings.com This principle is particularly relevant in the design of fluorinated compounds, where the position of the fluorine atom can dramatically influence its effects.

In the context of drug-receptor binding, positional isomers may exhibit vastly different affinities and efficacies. One isomer might fit perfectly into a binding pocket, while another may experience steric hindrance or be unable to form key interactions. For example, studies on various classes of bioactive molecules have demonstrated that a shift in a substituent's position from one carbon atom to another on a ring system can lead to orders of magnitude differences in biological activity. solubilityofthings.com

Structure-Activity Relationships within Nicotinic Acid Scaffolds Bearing Aryl Substitutions

Nicotinic acid, or vitamin B3, and its derivatives have long been recognized for their diverse biological activities. mdpi.com The attachment of an aryl group at the 2-position of the nicotinic acid scaffold has been a particularly fruitful area of investigation in the quest for novel therapeutic agents. nih.gov The nature and substitution pattern of this aryl group play a critical role in determining the molecule's biological profile.

Impact of the 3,5-Difluorophenyl Group on Molecular Interactions

The fluorine atoms can participate in various non-covalent interactions that contribute to binding affinity. These can include:

Hydrogen Bonds: The fluorine atoms can act as weak hydrogen bond acceptors, forming interactions with suitable donor groups on a receptor.

Dipole-Dipole Interactions: The strong C-F bond dipoles can engage in favorable electrostatic interactions within a binding pocket.

Hydrophobic Interactions: The fluorinated phenyl ring can participate in hydrophobic interactions with nonpolar residues in a receptor.

The 3,5-disubstitution pattern also imparts a specific conformational preference to the molecule, influencing how it presents its key binding features to a receptor.

Role of the Pyridine (B92270) Core and Carboxylic Acid Functionality

The pyridine core of the nicotinic acid scaffold is a crucial element for biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also be involved in metal coordination in certain enzymatic targets. The aromatic nature of the pyridine ring allows it to participate in π-π stacking interactions with aromatic amino acid residues in a receptor binding site.

The carboxylic acid functionality at the 3-position is another key pharmacophoric feature. In its ionized carboxylate form, it can form strong ionic bonds and hydrogen bonds with positively charged or polar residues in a receptor. This interaction often serves as a primary anchor point for the molecule within the binding site. The acidic nature of this group also influences the molecule's solubility and pharmacokinetic properties.

Strategies for Scaffold Hopping and Bioisosteric Replacements in Analog Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the design of novel analogs with improved properties. uniroma1.it Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric elements. uniroma1.it This can lead to the discovery of new chemical series with different intellectual property, improved pharmacokinetic profiles, or enhanced target selectivity. uniroma1.it

Bioisosteric replacement involves substituting a functional group or a whole substructure with another that has similar physical or chemical properties, leading to a similar biological response. nih.gov For the 2-(3,5-Difluorophenyl)nicotinic acid scaffold, several bioisosteric replacements for the phenyl ring could be considered to modulate properties such as lipophilicity, metabolic stability, and solubility. acs.orgtandfonline.com

| Original Group | Potential Bioisostere | Rationale |

|---|---|---|

| Phenyl | Pyridyl | Introduce a hydrogen bond acceptor, alter polarity. |

| Phenyl | Thienyl | Modify electronic properties and size. |

| Phenyl | Cyclohexyl | Increase sp3 character, reduce aromaticity. |

| Phenyl | Bicyclo[1.1.1]pentane | Introduce a rigid, non-aromatic spacer. |

Rational Design of Novel Agents Based on the 2-(3,5-Difluorophenyl)nicotinic Acid Motif

The 2-(3,5-Difluorophenyl)nicotinic acid motif serves as an excellent starting point for the rational design of new therapeutic agents. Building upon the established structure-activity relationships, medicinal chemists can systematically modify the scaffold to optimize its biological activity and drug-like properties.

One approach is to explore different substitution patterns on the 3,5-difluorophenyl ring. The introduction of additional substituents could further enhance binding affinity or modulate selectivity. For example, adding a small alkyl group could increase hydrophobic interactions, while a hydroxyl or amino group could introduce new hydrogen bonding opportunities.

Another strategy involves modifying the carboxylic acid group. Esterification or amidation of the carboxylic acid can produce prodrugs with improved membrane permeability and oral bioavailability. Alternatively, the carboxylic acid could be replaced with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, to fine-tune the acidity and interaction profile.

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be invaluable in the rational design process. These methods can help to predict how different analogs will bind to a target receptor and guide the selection of the most promising candidates for synthesis and biological evaluation. A case study in the rational design of analogs of diflunisal, a structurally related compound, demonstrated the successful use of NMR and structure-based design to create compounds with reduced binding to serum albumin while maintaining activity against their target, cyclooxygenase-2. nih.govacs.org This highlights the potential for similar strategies to be applied to the 2-(3,5-Difluorophenyl)nicotinic acid scaffold to develop novel agents with optimized therapeutic profiles.

Mechanistic Investigations of Biological Activity Non Clinical Focus Pertaining to 2 3,5 Difluorophenyl Nicotinic Acid and Its Derivatives

Elucidation of Molecular Targets and Binding Mechanisms

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are crucial for various physiological processes. wikipedia.org These receptors are pentameric structures, composed of five subunits arranged around a central pore. wikipedia.orgyoutube.com The interaction of compounds like 2-(3,5-Difluorophenyl)nicotinic acid with nAChRs can lead to modulation of ion flow, primarily Na+ and Ca2+, thereby triggering cellular depolarization and initiating downstream signaling events. nih.gov

The specific effects of nicotinic acid and its derivatives on ion channels have been a subject of investigation. For instance, nicotinic acid has been shown to regulate heat-sensing TRPV1-4 ion channels. nih.gov It potentiates the activity of TRPV3, while inhibiting TRPV2 and TRPV4. nih.gov This modulation can alter the activation threshold of these channels in response to temperature. nih.gov The interaction of 2-(3,5-Difluorophenyl)nicotinic acid with various nAChR subtypes, such as the α4β2* and α7 receptors, is of particular interest due to their widespread expression in the central nervous system and their involvement in neurotransmitter release. nih.govfrontiersin.org The binding of agonists to these receptors can induce conformational changes, leading to channel opening and subsequent physiological responses. nih.gov

Table 1: Interaction of Nicotinic Acid Derivatives with Ion Channels

| Compound | Ion Channel Target | Effect | Reference |

|---|---|---|---|

| Nicotinic Acid | TRPV1 | Lowers activation threshold temperature | nih.gov |

| Nicotinic Acid | TRPV2 | Inhibition | nih.gov |

| Nicotinic Acid | TRPV3 | Potentiation | nih.gov |

| Nicotinic Acid | TRPV4 | Inhibition | nih.gov |

This table is interactive. Click on the headers to sort the data.

The inhibitory potential of nicotinic acid derivatives extends to various enzymes critical for pathological processes. One such enzyme is HIV-1 Reverse Transcriptase (RT), which is essential for the replication of the human immunodeficiency virus. nih.gov HIV-1 RT converts the viral RNA genome into DNA, a crucial step for integration into the host cell's genome. nih.gov Various nucleoside and non-nucleoside inhibitors target this enzyme to disrupt viral replication. nih.gov The structural features of 2-(3,5-Difluorophenyl)nicotinic acid could allow it to interact with the active site or allosteric sites of HIV-1 RT, potentially inhibiting its function.

Another significant enzymatic target is Dihydrofolate Reductase (DHFR). wikipedia.org DHFR is a key enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. wikipedia.orgnih.gov Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for anticancer and antimicrobial therapies. nih.govnih.gov Inhibitors of DHFR can deplete the cellular pool of reduced folates, thereby inhibiting DNA synthesis and cell proliferation. nih.gov The nicotinic acid moiety, being a pyridine (B92270) derivative, shares structural similarities with other known enzyme inhibitors and could potentially interact with the active site of DHFR. nih.gov

Table 2: Potential Enzymatic Inhibition by Nicotinic Acid Derivatives

| Enzyme Target | Biological Role | Potential for Inhibition | Reference |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | Viral DNA synthesis | Potential therapeutic target for HIV/AIDS | nih.gov |

| Dihydrofolate Reductase | Folate metabolism, DNA synthesis | Target for anticancer and antimicrobial drugs | wikipedia.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation represents a promising therapeutic strategy. nih.gov Small molecules can act as either inhibitors or stabilizers of PPIs. nih.govresearchgate.net The modulation can occur through orthosteric or allosteric mechanisms. nih.gov Given the planar and featureless nature of many PPI interfaces, allosteric modulation, where a small molecule binds to a site remote from the interaction interface to induce a conformational change, is an attractive approach. nih.gov

Derivatives of nicotinic acid could potentially modulate PPIs. For example, the interaction between the tumor suppressor p53 and its negative regulator MDM2 is a well-studied PPI target in cancer therapy. nih.gov Small molecules that disrupt this interaction can restore p53 function. The structural characteristics of 2-(3,5-Difluorophenyl)nicotinic acid could enable it to fit into binding pockets at the interface of interacting proteins or at allosteric sites, thereby modulating their association or dissociation.

Cellular Pathway Interrogations

The interaction of 2-(3,5-Difluorophenyl)nicotinic acid with its molecular targets can trigger a cascade of intracellular signaling events. For instance, activation of nAChRs can lead to the influx of calcium ions, a versatile second messenger that can activate numerous downstream pathways. nih.gov Nicotinic acid itself has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and metabolism. nih.gov This activation can be mediated through G-protein coupled receptors like the hydroxyl-carboxylic acid receptor 2 (HCA2). nih.gov

Furthermore, signaling through nAChRs can activate pathways such as the Raf-MEK-ERK (MAPK) pathway and the JAK-STAT pathway. researchgate.net These cascades are involved in regulating a wide array of cellular functions, including cell growth, differentiation, and apoptosis. researchgate.net Nicotinic acid has also been found to inhibit vascular inflammation through the SIRT1-dependent signaling pathway, highlighting its role in modulating inflammatory responses. nih.gov

Table 3: Signaling Cascades Modulated by Nicotinic Acid and its Derivatives

| Signaling Pathway | Key Functions | Modulation by Nicotinic Acid/Derivatives | Reference |

|---|---|---|---|

| PI3K/Akt | Cell proliferation, survival, metabolism | Activation | nih.gov |

| Raf-MEK-ERK (MAPK) | Cell growth, differentiation | Potential activation via nAChRs | researchgate.net |

| JAK-STAT | Cell growth, differentiation, apoptosis | Potential activation via nAChRs | researchgate.net |

| SIRT1-dependent signaling | Regulation of inflammation | Inhibition of vascular inflammation | nih.gov |

This table is interactive. Click on the headers to sort the data.

The modulation of intracellular signaling cascades by 2-(3,5-Difluorophenyl)nicotinic acid and its derivatives ultimately translates into the regulation of various cellular processes and gene expression patterns. Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a coenzyme for which nicotinic acid is a precursor, plays a central role in cellular metabolism, redox homeostasis, and genetic regulation. nih.govnih.gov

Studies have shown that nicotinic acid supplementation can up-regulate cellular NAD+ levels, which in turn can influence the expression of genes involved in mitochondrial function, such as mitochondrial superoxide (B77818) dismutase (SOD2) and sirtuin 3 (SIRT3). nih.govresearchgate.net Furthermore, nicotinic acid can impact gene expression related to inflammation. It has been observed to decrease the expression of cluster of differentiation 40 (CD40) and CD40 ligand, key molecules in inflammatory responses. nih.gov The transcriptional regulator NiaR has been shown to be involved in the niacin-dependent expression of several genes in Streptococcus pneumoniae. nih.gov In neuron-like cells, nicotine (B1678760) exposure has been demonstrated to alter the expression of a significant number of genes, an effect that can be modulated by nAChR antagonists. nih.gov

Immunomodulatory Mechanisms (e.g., Leukocyte Function-Associated Antigen-1 (LFA-1) Antagonism)

The interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a critical component of immune system function and lymphocyte activity. nih.gov The antagonism of this protein-protein interaction represents a significant strategy for immunomodulation. Small molecules have been developed that can mimic the nonlinear epitope of ICAM-1 responsible for its binding to LFA-1. nih.gov These antagonists have been shown to bind to LFA-1, effectively blocking the binding of ICAM-1 and thereby inhibiting mixed lymphocyte reactions with potencies significantly greater than that of cyclosporine A. nih.gov Furthermore, these small-molecule antagonists have demonstrated considerable anti-inflammatory effects in vivo when compared to an antibody against LFA-1. nih.gov

Nicotinic acid and its derivatives have been identified as possessing immunomodulatory properties. nih.gov Nicotinic acid has been shown to exert antiatherosclerotic effects, some of which are independent of its lipid-lowering capabilities and are instead mediated through its receptor on immune cells. nih.gov This suggests a potential for nicotinic acid derivatives to be harnessed for treating inflammatory conditions. nih.gov For instance, certain nicotinic acid derivatives have been developed as highly potent spirocyclic hydantoin (B18101) antagonists of LFA-1. nih.govacs.org One such derivative, 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid, has demonstrated enhanced in vitro and ex vivo potency and has been selected for clinical trials. acs.org These findings highlight the utility of small-molecule mimics of protein epitopes in the discovery of novel pharmaceutical agents. nih.gov

In Vitro Biological Efficacy Assessments (Non-Clinical)

Antimicrobial Activity Spectrum and Mechanisms (e.g., Gram-positive and Gram-negative bacteria, Candida spp., MRSA strains)

Derivatives of nicotinic acid have demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms. nih.govnih.gov Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. nih.govbg.ac.rs

Specifically, certain acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis. nih.gov Notably, one derivative displayed an MIC of 7.81 µg/mL against a methicillin-resistant Staphylococcus aureus (MRSA) strain. nih.gov The cyclization of these acylhydrazones into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives has also yielded compounds with high activity. For example, a derivative with a 5-nitrofuran substituent was active against all tested strains, showing particular potency against Bacillus subtilis and Staphylococcus aureus with MIC values of 7.81 µg/mL, and against an MRSA strain with an MIC of 15.62 µg/mL. nih.gov Importantly, the most effective of these compounds did not exhibit cytotoxicity against normal cell lines. nih.gov

Other research has explored nicotinic acid benzylidene hydrazide derivatives, indicating that the presence of electron-withdrawing halogen groups on the phenyl ring can enhance their antimycobacterial activity. researchgate.net Furthermore, newly synthesized nicotinamides from nicotinic acid and thiocarbohydrazones have been evaluated for their antibacterial and antifungal activity. bg.ac.rs In these studies, Pseudomonas aeruginosa was found to be the most susceptible, while Candida albicans was the least. bg.ac.rs One particular nicotinamide derivative showed significant inhibition of P. aeruginosa and Klebsiella pneumoniae at a concentration of 0.016 mM. bg.ac.rs

The following table summarizes the antimicrobial activity of selected nicotinic acid derivatives against various microorganisms.

| Compound Type | Microorganism | Activity (MIC in µg/mL) |

| Acylhydrazone Derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 |

| Acylhydrazone Derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 |

| 1,3,4-Oxadiazoline Derivative | Bacillus subtilis ATCC 6633 | 7.81 |

| 1,3,4-Oxadiazoline Derivative | Staphylococcus aureus ATCC 6538 | 7.81 |

| 1,3,4-Oxadiazoline Derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 |

Anticancer Activity in Cell Line Models and Associated Molecular Mechanisms (e.g., Musashi/Numb pathway modulation)

Derivatives of nicotinic acid have been investigated for their potential as anticancer agents, with some compounds showing significant cytotoxic activity against various human cancer cell lines. nih.govresearchgate.netconsensus.app One area of focus has been the development of nicotinic acid-based cytotoxic agents that selectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govconsensus.app In a study screening novel nicotinic acid derivatives, two compounds were particularly active and were further investigated against HCT-15, PC-3, and CF-295 cancer cell lines. nih.govconsensus.app One of these compounds demonstrated higher cytotoxic potential than doxorubicin (B1662922) against the HCT-15 and PC-3 tumor cell lines. nih.govconsensus.app This compound also showed promising VEGFR-2 inhibition with an IC50 of 0.068 μM and induced apoptosis, as indicated by a 4.3-fold increase in caspase-3 levels. nih.gov

The Musashi (MSI) family of RNA-binding proteins, particularly MSI1 and MSI2, are key regulators in several stem cell populations and are implicated in tumor proliferation and maintenance. mdpi.comresearchgate.net MSI proteins function by binding to the mRNA of target genes, thereby regulating their translation. nih.gov One of the key targets of MSI1 is Numb, a negative regulator of the Notch signaling pathway. nih.gov By inhibiting the translation of Numb mRNA, Musashi-1 promotes Notch signaling, which is crucial for maintaining the stem cell state of cancer stem cells (CSCs). nih.gov The dysregulation of the Musashi/Numb pathway has been observed in various cancers, including colorectal and pancreatic cancer. nih.govresearchgate.net In pancreatic cancer, MSI2 has been shown to promote drug resistance and malignant biology in a p53-dependent manner by down-regulating Numb. nih.gov

The development of small molecule inhibitors that disrupt the interaction between MSI1 and its target mRNA, such as Numb, represents a potential therapeutic strategy. mdpi.com While direct studies linking 2-(3,5-Difluorophenyl)nicotinic acid to the Musashi/Numb pathway are not extensively documented, the established role of nicotinic acid derivatives in cancer cell cytotoxicity suggests that modulation of critical signaling pathways like Notch, which is regulated by the Musashi/Numb axis, could be a potential mechanism of action.

The following table presents the cytotoxic activity of a selected nicotinic acid derivative against different cancer cell lines.

| Cancer Cell Line | Compound | Cytotoxic Activity (IC50 in µM) |

| HCT-15 (Colon Carcinoma) | Nicotinic Acid Derivative 5c | Not specified, but higher potential than doxorubicin nih.govconsensus.app |

| PC-3 (Prostate Cancer) | Nicotinic Acid Derivative 5c | Not specified, but higher potential than doxorubicin nih.govconsensus.app |

| VEGFR-2 | Nicotinic Acid Derivative 5c | 0.068 |

Antioxidant Activity Profiling and Mechanisms

Nicotinic acid and its derivatives have been shown to possess antioxidant properties, which may contribute to their therapeutic effects. nih.govnih.gov The antioxidant potential of novel nicotinic acid-based compounds has been evaluated by measuring their effect on superoxide dismutase (SOD) levels. nih.gov One particular derivative exhibited an SOD level almost comparable to that of ascorbic acid, indicating significant antioxidant activity. nih.gov This suggests that such compounds can exhibit dual cytotoxic and antioxidant activities. nih.govresearchgate.net

The antioxidant mechanism of nicotinic acid is associated with its ability to restore redox equilibrium. nih.gov In studies of experimental liver fibrosis, nicotinic acid demonstrated antioxidant properties by mitigating lipid peroxidation and restoring glutathione (B108866) peroxidase (GPx) levels. nih.gov This reduction in oxidative stress can lead to a decrease in the expression of transforming growth factor-beta (TGF-β), which in turn reduces the activation of hepatic stellate cells and the deposition of extracellular matrix, thereby preventing fibrosis. nih.gov

Furthermore, the antioxidant activity of various derivatives of cinnamic acid, which share structural similarities with nicotinic acid derivatives, has been evaluated by their ability to inhibit lipid peroxidation in rat hepatic microsomal membranes and their interaction with the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.com These studies highlight the potential for designing molecules that combine antioxidant and other pharmacological actions. mdpi.com The antioxidant capacity of some of these derivatives has been found to be comparable to that of Trolox. mdpi.com

Advanced Applications and Future Research Trajectories of 2 3,5 Difluorophenyl Nicotinic Acid

Potential in Functional Material Science

The unique electronic and structural features of 2-(3,5-Difluorophenyl)nicotinic acid make it a compelling candidate for the development of novel functional materials. The interplay between the electron-withdrawing difluorophenyl group and the electron-deficient pyridine (B92270) ring can lead to materials with tailored properties.

The presence of two highly electronegative fluorine atoms on the phenyl ring significantly influences the electronic distribution of the entire molecule. This can result in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), a desirable characteristic for n-type organic semiconductors. Materials with such properties are crucial for the fabrication of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The nicotinic acid moiety provides a site for coordination with metal centers, opening the possibility of creating metal-organic frameworks (MOFs) with interesting electronic and photophysical properties.

Table 1: Potential Electronic Properties and Applications

| Property | Consequence of Difluorophenyl Group | Potential Application |

|---|---|---|

| Low LUMO Energy | Enhanced electron affinity | n-type organic semiconductors |

| High Electron Mobility | Efficient electron transport | Organic field-effect transistors (OFETs) |

| Tunable Band Gap | Control over light absorption/emission | OLEDs, OPVs |

| Dipole Moment | Self-assembly and molecular packing | Ferroelectric materials |

It is important to note that while these properties are theoretically plausible based on the structure of 2-(3,5-Difluorophenyl)nicotinic acid, further experimental validation is required to fully realize its potential in functional material science.

The carboxylic acid group of 2-(3,5-Difluorophenyl)nicotinic acid serves as a versatile handle for its incorporation into various polymer systems. This can be achieved through esterification or amidation reactions, allowing the unique properties of the fluorinated moiety to be imparted to the bulk polymer. For instance, its integration could enhance the thermal stability, chemical resistance, and dielectric properties of polymers. Furthermore, the polar nature of the C-F bonds could be exploited to modify the surface energy and hydrophobicity of polymer films.

Table 2: Potential Functionalities in Polymer Systems

| Polymer Backbone | Method of Integration | Resulting Functionality |

|---|---|---|

| Polyesters | Esterification of diols | Enhanced thermal stability, modified refractive index |

| Polyamides | Amidation of diamines | Increased chemical resistance, low dielectric constant |

| Polyacrylates | Copolymerization of acryloyl derivative | Modified surface properties, improved gas barrier properties |

Research into these areas would involve the synthesis of monomers derived from 2-(3,5-Difluorophenyl)nicotinic acid and their subsequent polymerization to create novel materials with tailored functionalities.

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

Fluorinated heterocyclic compounds are highly sought-after building blocks in organic synthesis, particularly for the preparation of agrochemicals and pharmaceuticals. tandfonline.comecampus.comrsc.org The structural motifs present in 2-(3,5-Difluorophenyl)nicotinic acid make it a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid can be converted into a wide range of functional groups, such as esters, amides, and ketones. The pyridine ring can undergo various transformations, including nucleophilic aromatic substitution and cross-coupling reactions, further expanding its synthetic utility.

Emerging Research Directions in Fluorinated Heterocyclic Chemistry

The field of fluorinated heterocyclic chemistry is continually evolving, with a focus on developing novel synthetic methodologies and exploring new applications. For 2-(3,5-Difluorophenyl)nicotinic acid, emerging research could focus on its use in the synthesis of novel ligands for catalysis, the development of new fluorinated liquid crystals, and its application as a fragment in drug discovery programs. The unique substitution pattern of the difluorophenyl ring could lead to compounds with specific biological activities or material properties that are not accessible with other isomers.

Interdisciplinary Research Opportunities Leveraging the Compound's Unique Structural Features

The multifaceted nature of 2-(3,5-Difluorophenyl)nicotinic acid provides a platform for interdisciplinary research. Collaborations between organic chemists, materials scientists, and physicists could lead to the development of novel electronic materials and devices. Similarly, partnerships between medicinal chemists and biologists could explore the potential of its derivatives as therapeutic agents. The study of its self-assembly on surfaces, driven by hydrogen bonding of the carboxylic acid and fluorine interactions, could be a fruitful area for surface scientists and crystal engineers. The continued exploration of this and similar fluorinated compounds will undoubtedly lead to exciting scientific discoveries and technological advancements.

Q & A

Q. Table 1. Key Analytical Techniques for Structural Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.